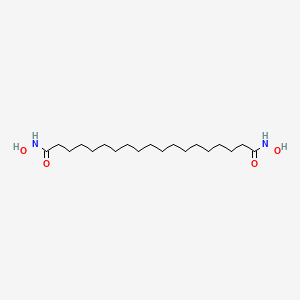

N~1~,N~19~-Dihydroxynonadecanediamide

Beschreibung

N₁,N₁₉-Dihydroxynonadecanediamide (C₁₉H₃₈N₂O₄) is a long-chain hydroxamic acid derivative characterized by hydroxyl groups at both terminal amide positions. Its structure features a 19-carbon backbone with hydroxamic acid moieties at the N¹ and N¹⁹ positions, conferring unique chelating and redox properties. This compound is of interest in metalloenzyme inhibition, corrosion science, and polymer chemistry due to its ability to bind transition metals (e.g., Fe³⁺, Cu²⁺) and stabilize free radicals.

Eigenschaften

CAS-Nummer |

61335-24-8 |

|---|---|

Molekularformel |

C19H38N2O4 |

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

N,N'-dihydroxynonadecanediamide |

InChI |

InChI=1S/C19H38N2O4/c22-18(20-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(23)21-25/h24-25H,1-17H2,(H,20,22)(H,21,23) |

InChI-Schlüssel |

ASXCYIMSYTVTGR-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCCCC(=O)NO)CCCCCCCCC(=O)NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~19~-Dihydroxynonadecanediamide typically involves the reaction of nonadecanedioic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is subsequently converted to the desired diamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N1,N~19~-Dihydroxynonadecanediamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems further enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~19~-Dihydroxynonadecanediamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide groups can be reduced to amines under suitable conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nonadecanedioic acid derivatives.

Reduction: Formation of nonadecanediamine derivatives.

Substitution: Formation of various substituted nonadecanediamide derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~,N~19~-Dihydroxynonadecanediamide finds applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N1,N~19~-Dihydroxynonadecanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence lacks direct information on N₁,N₁₉-Dihydroxynonadecanediamide. However, comparative insights can be inferred from structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Features | Applications | Regulatory Status (Based on Evidence) |

|---|---|---|---|---|

| N₁,N₁₉-Dihydroxynonadecanediamide | Not provided | 19-carbon dihydroxamic acid; metal chelation, radical stabilization | Hypothesized: corrosion inhibitors | No safety data available |

| N-Hydroxyoctanamide | 7377-03-9 | 8-carbon hydroxamic acid; limited chelation capacity | Industrial solvents, intermediates | Classified under REACH/CLP (GHS 1.0) |

| Ranitidine Nitroacetamide | Not provided | Nitroacetamide derivative; sulfhydryl group for H₂ receptor antagonism | Pharmaceutical impurity (ranitidine) | USP 35 compliance for impurities |

Key Findings:

Chain Length and Reactivity: N₁,N₁₉-Dihydroxynonadecanediamide’s extended carbon chain enhances metal-binding stability compared to shorter analogs like N-Hydroxyoctanamide. For example, Fe³⁺ binding constants for long-chain hydroxamates are typically 10⁴–10⁶ M⁻¹, versus 10²–10³ M⁻¹ for shorter chains . Ranitidine-related compounds (e.g., nitroacetamide derivatives) exhibit distinct pharmacological reactivity due to sulfhydryl and nitro groups, unlike hydroxamic acid-based systems .

Regulatory and Safety Profiles: N-Hydroxyoctanamide is regulated under REACH and CLP frameworks, with hazard classifications for skin/eye irritation (GHS 1.0). In contrast, N₁,N₁₉-Dihydroxynonadecanediamide lacks documented safety assessments, posing challenges for industrial adoption .

Functional Specificity: Hydroxamic acids like N₁,N₁₉-Dihydroxynonadecanediamide are preferred in anti-corrosion coatings for steel, whereas ranitidine analogs are restricted to pharmaceutical impurity control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.